molecular formula C6H6N2O4S B1527619 5-Sulfamoylpyridine-2-carboxylic acid CAS No. 1308677-67-9

5-Sulfamoylpyridine-2-carboxylic acid

Cat. No. B1527619
M. Wt: 202.19 g/mol
InChI Key: QEYUHTHXJXUUNE-UHFFFAOYSA-N
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Description

5-Sulfamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4S and a molecular weight of 202.19 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 5-Sulfamoylpyridine-2-carboxylic acid is 1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H, (H,9,10) (H2,7,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Sulfamoylpyridine-2-carboxylic acid is a powder . Unfortunately, specific physical properties such as boiling point and storage temperature were not available in the sources I found.

Scientific Research Applications

1.3 Methods of Application or Experimental Procedures : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

1.4 Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2.3 Methods of Application or Experimental Procedures : The synthesis of polyamides typically involves a process known as melt polycondensation. In this process, the monomers are heated until they melt, and then they react to form the polymer .

2.4 Results or Outcomes : The resultant polymer showed high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .

3.3 Methods of Application or Experimental Procedures : The production of pharmaceuticals typically involves a multi-step synthesis process. The specific steps and conditions will depend on the desired end product .

3.4 Results or Outcomes : The resultant pharmaceuticals can have a range of therapeutic effects, depending on the specific structure of the pyrimidine derivative .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-sulfamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUHTHXJXUUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfamoylpyridine-2-carboxylic acid

CAS RN

1308677-67-9
Record name 5-sulfamoylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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